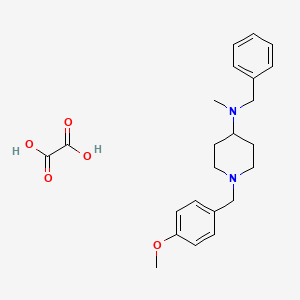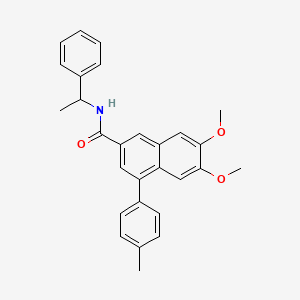![molecular formula C17H21ClN2O3 B3967837 2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride](/img/structure/B3967837.png)
2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride, also known as MPPE, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride is not fully understood. However, it has been shown that this compound can bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, cell survival, and neuroprotection. By binding to the sigma-1 receptor, this compound can modulate its activity, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to protect neurons from oxidative stress and neurotoxicity. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for the sigma-1 receptor, making it a valuable tool for researchers studying the role of this receptor in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride research. One direction is to explore the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Another direction is to investigate the role of the sigma-1 receptor in different cellular processes and identify new compounds that can modulate its activity. Additionally, future research can focus on improving the synthesis and purification methods of this compound to increase its purity and solubility in water.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, with potential applications in neuroscience, cancer research, and drug discovery. The synthesis method of this compound involves the reaction of 2-(4-methoxyphenoxy) acetic acid with N-methyl-2-(2-pyridinyl)ethylamine in the presence of thionyl chloride. This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties. While this compound has several advantages for lab experiments, its low solubility in water is a limitation. Future research can focus on exploring the therapeutic potential of this compound and identifying new compounds that can modulate the sigma-1 receptor's activity.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride has been used in various scientific research studies, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of the sigma-1 receptor in neuroprotection and neurodegeneration. This compound has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, this compound has been used in drug discovery to identify new compounds that can target specific proteins and receptors.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-methyl-N-(2-pyridin-2-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-19(12-10-14-5-3-4-11-18-14)17(20)13-22-16-8-6-15(21-2)7-9-16;/h3-9,11H,10,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCXQLJMAAJIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

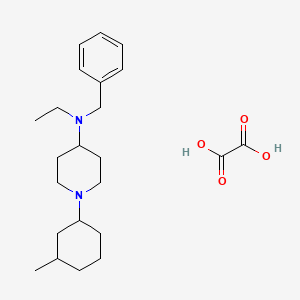

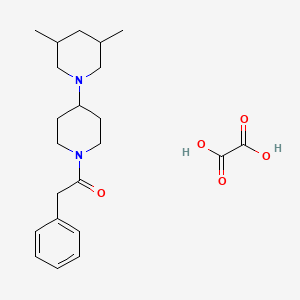

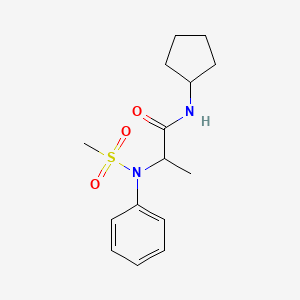
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)
![1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine trifluoroacetate](/img/structure/B3967821.png)
![N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)
![[4-(2-bromophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967843.png)
![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967851.png)
![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)
![4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967860.png)
